molecular formula C6H11NO2 B8514477 4-Methylpentane-2,3-dione 2-oxime

4-Methylpentane-2,3-dione 2-oxime

Cat. No. B8514477
M. Wt: 129.16 g/mol
InChI Key: SNAKZQGNQQFDCV-UHFFFAOYSA-N
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Patent
US07825144B2

Procedure details

100 g (948 mmol) of 2-methylpentan-3-one were dissolved in 400 ml of tert-butyl methyl ether. 50 g (274 mmol) of solution of hydrochloride in ethylene glycol dimethyl ether (20%) were added. Subsequently, a solution of 117 g (949 mmol) isoamyl nitrite in 150 ml of tert-butyl methyl ether was added dropwise within 60 minutes. The solvent was removed fully under reduced pressure. The residue was taken up in 300 ml of n-heptane and concentrated again under reduced pressure. After 200 ml of n-heptane had been added, extraction was effected with 522 ml of sodium hydroxide solution (2 molar). After phase separation, the aqueous phase was washed with n-heptane. The aqueous phase was acidified by adding conc. hydrochloric acid. The product was isolated by filtration with suction, washed with water and dried at elevated temperature under reduced pressure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4](=[O:7])[CH2:5][CH3:6])[CH3:3].Cl.[N:9](OCCC(C)C)=[O:10]>COC(C)(C)C.COCCOC>[CH3:1][CH:2]([CH3:3])[C:4](=[O:7])[C:5](=[N:9][OH:10])[CH3:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)C(CC)=O
Name
Quantity
400 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
solution
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
117 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed fully under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure
ADDITION
Type
ADDITION
Details
After 200 ml of n-heptane had been added
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the aqueous phase was washed with n-heptane
ADDITION
Type
ADDITION
Details
by adding conc. hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at elevated temperature under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC(C(C(C)=NO)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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